![molecular formula C10H14O2 B14300338 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 118949-96-5](/img/structure/B14300338.png)
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound with the molecular formula C8H12O2. It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system.
Méthodes De Préparation
The synthesis of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the spirocyclic structure. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial production methods typically involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .
Analyse Des Réactions Chimiques
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mécanisme D'action
The mechanism of action of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]dec-6-ene: This compound shares a similar spirocyclic structure but lacks the ethenyl group, which may affect its reactivity and applications.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: This compound has a different substitution pattern, leading to distinct chemical and physical properties.
The uniqueness of this compound lies in its ethenyl group, which imparts specific reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
118949-96-5 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
6-ethenyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C10H14O2/c1-2-9-5-3-4-6-10(9)11-7-8-12-10/h2,5H,1,3-4,6-8H2 |
Clé InChI |
NRLQYBQNOWJMLK-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CCCCC12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


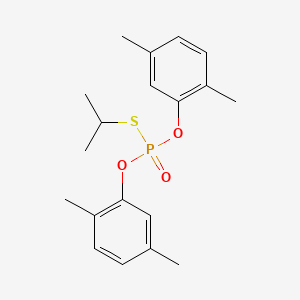
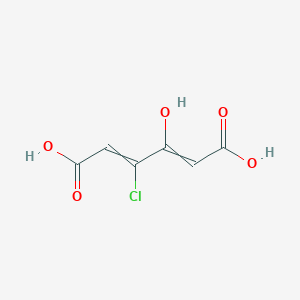
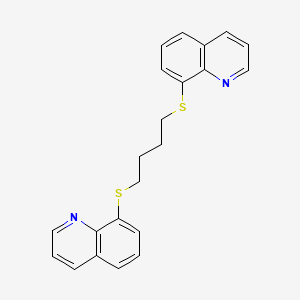
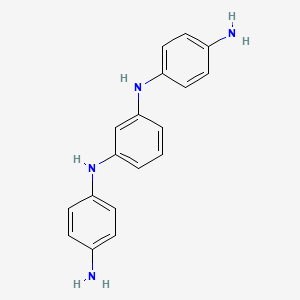
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
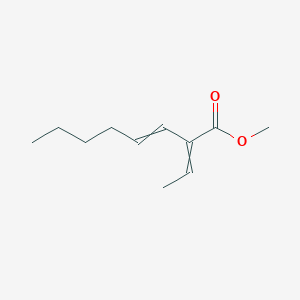
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)

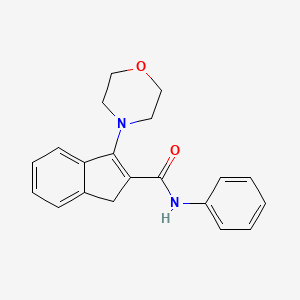
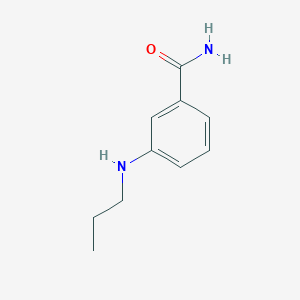
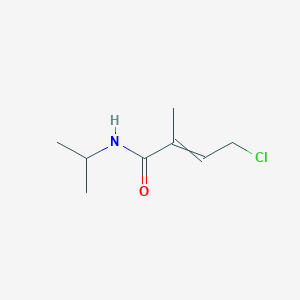
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)

